2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide 2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1017141
InChI: InChI=1S/C22H24Br2N2O4/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h5-12,19-20H,1-4,13-14H2,(H,25,27)(H,26,28)/t19-,20-/m1/s1
SMILES: C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br
Molecular Formula: C22H24Br2N2O4
Molecular Weight: 540.2 g/mol

2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide

CAS No.:

Cat. No.: VC1017141

Molecular Formula: C22H24Br2N2O4

Molecular Weight: 540.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-(2-{[(4-bromophenoxy)acetyl]amino}cyclohexyl)acetamide -

Specification

Molecular Formula C22H24Br2N2O4
Molecular Weight 540.2 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[(1R,2R)-2-[[2-(4-bromophenoxy)acetyl]amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C22H24Br2N2O4/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h5-12,19-20H,1-4,13-14H2,(H,25,27)(H,26,28)/t19-,20-/m1/s1
Standard InChI Key RVWMCDXHUSUIEW-WOJBJXKFSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br
SMILES C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br
Canonical SMILES C1CCC(C(C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator